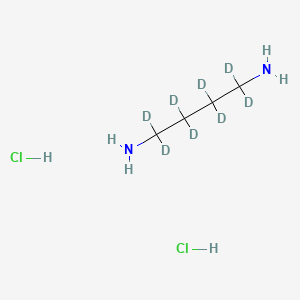

1,4-Butane-d8-diamine 2hcl

Descripción

Fundamental Principles of Isotopic Labeling in Organic and Biological Systems

Isotopic labeling is a technique that involves the incorporation of an uncommon isotope into a molecule to track its journey through a chemical reaction or biological system. wikipedia.org The fundamental principle lies in the ability to distinguish the labeled molecule from its unlabeled counterpart by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.mewikipedia.org

In organic chemistry, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. symeres.com The substitution of hydrogen with deuterium is particularly common due to the significant relative mass change, which can influence reaction rates—a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a cornerstone of mechanistic studies, providing insights into bond-breaking and bond-forming steps in a reaction's rate-determining phase. pearson.com In biological systems, isotopic labeling allows for the tracing of metabolic pathways, the quantification of metabolites, and the study of drug metabolism and pharmacokinetics (DMPK). symeres.com

Historical Development and Evolution of Deuterium Chemistry in Research

The field of deuterium chemistry began with the discovery of deuterium in 1931 by Harold C. Urey, a chemist at Columbia University, for which he was awarded the Nobel Prize in Chemistry in 1934. britannica.comwikipedia.orgdrinklitewater.comsciencenotes.org Urey and his colleagues successfully concentrated and detected this heavier isotope of hydrogen, which has a nucleus containing one proton and one neutron. wikipedia.orgcolumbia.edu

Initially, the primary application of deuterium was in the production of heavy water for nuclear reactors. drinklitewater.com However, its utility in chemical research soon became apparent. The 1930s saw the first uses of deuterium as a tracer to study chemical reactions and biological processes. columbia.edu Over the decades, the applications of deuterated compounds have expanded significantly, from fundamental mechanistic studies in organic chemistry to the development of deuterated drugs with improved pharmacokinetic profiles. wikipedia.orgscielo.org.mx The evolution of sophisticated analytical techniques like mass spectrometry and NMR spectroscopy has further propelled the use of deuterium labeling in diverse scientific fields. scielo.org.mx

Structural and Mechanistic Significance of 1,4-Butane-d8-diamine (B569718) Dihydrochloride (B599025) as a Model Deuterated Compound

1,4-Butane-d8-diamine dihydrochloride is the deuterated form of 1,4-butanediamine dihydrochloride, also known as putrescine dihydrochloride. cymitquimica.comchemicalbook.com In this compound, all eight hydrogen atoms on the butane (B89635) backbone have been replaced with deuterium atoms. qmx.com This extensive deuteration makes it an excellent internal standard for quantitative analysis using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). glpbio.comnih.gov Its distinct mass, increased by eight atomic mass units compared to the unlabeled version, allows for clear differentiation and precise quantification of the non-deuterated analyte in complex biological matrices. sigmaaldrich.com

From a mechanistic standpoint, the substitution of hydrogen with deuterium strengthens the C-H bonds, making them more difficult to break. This increased stability can be used to probe reaction mechanisms where C-H bond cleavage is a key step. The compound's simple, symmetric structure also makes it a good model for studying the fundamental effects of deuteration on molecular vibrations, which can be observed using infrared (IR) spectroscopy. scielo.org.mx

Scope and Objectives of Research on 1,4-Butane-d8-diamine Dihydrochloride

The primary research applications of 1,4-Butane-d8-diamine dihydrochloride center on its use as an internal standard and a tracer in analytical and metabolic studies. glpbio.comnih.gov Key objectives for its use include:

Quantitative Analysis: To serve as a reliable internal standard for the accurate quantification of endogenous polyamines like putrescine in biological samples such as plasma, urine, and tissues. glpbio.comnih.gov

Metabolic Studies: To trace the metabolic fate of putrescine and related polyamines in various biological systems. This is crucial for understanding their roles in cellular processes and in the context of certain diseases.

Mechanistic Elucidation: To investigate the mechanisms of enzymatic reactions involving putrescine by taking advantage of the kinetic isotope effect.

The compound is a valuable tool in fields ranging from clinical diagnostics to environmental science, where it can act as an indicator of pollution-induced stress in plants. glpbio.com

Physicochemical and Spectroscopic Profile

The unique properties of 1,4-Butane-d8-diamine dihydrochloride stem from the complete substitution of its methylene (B1212753) hydrogens with deuterium. This isotopic substitution influences its molecular weight, spectroscopic characteristics, and stability.

| Property | Value | Reference |

| Chemical Formula | C₄D₈H₄N₂·2ClH | cymitquimica.com |

| Molecular Weight | 169.12 g/mol | cymitquimica.comsigmaaldrich.comcdnisotopes.com |

| CAS Number | 284665-22-1 | cymitquimica.comqmx.comcdnisotopes.com |

| Appearance | Solid/Powder | sigmaaldrich.comsigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comcdnisotopes.com |

| Melting Point | 280 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

The mass shift of +8 compared to the unlabeled compound is a key feature for its use in mass spectrometry. sigmaaldrich.com The compound is stable under recommended storage conditions, typically at room temperature. cdnisotopes.com

Synthesis and Isotopic Labeling Methodologies

The synthesis of deuterated compounds like 1,4-Butane-d8-diamine dihydrochloride can be achieved through various methods. One common approach involves the use of deuterated starting materials. For instance, the synthesis could start from a deuterated precursor like tetrahydrofuran-d8, which is then converted to 1,4-dibromobutane-d8. guidechem.com Subsequent reaction with an appropriate nitrogen source would yield the diamine, which is then converted to the dihydrochloride salt.

Another general strategy for deuteration is H/D exchange, where hydrogen atoms in a molecule are exchanged for deuterium from a deuterium source like heavy water (D₂O), often with the aid of a catalyst. nih.govresearchgate.net Organocatalytic methods have also been developed for site-selective deuteration. nih.gov The choice of method depends on the desired level of deuteration, cost-effectiveness, and the availability of starting materials.

Applications in Research

The primary application of 1,4-Butane-d8-diamine dihydrochloride lies in its role as an internal standard for the quantification of its non-deuterated counterpart, putrescine, and other polyamines in biological samples. glpbio.com

Role as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard should have physicochemical properties very similar to the analyte but a different mass for unambiguous detection. Deuterated compounds are perfectly suited for this role. scielo.org.mx 1,4-Butane-d8-diamine dihydrochloride co-elutes with endogenous putrescine during chromatographic separation but is easily distinguished by the mass spectrometer due to its higher mass. nih.gov This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. It has been successfully used in LC-MS/MS methods to quantify trace amines in various biological matrices, including rat plasma, urine, and brain tissue. nih.gov

Utility in Mechanistic and Metabolic Studies

Isotopically labeled compounds are indispensable for tracing metabolic pathways. nih.gov By introducing 1,4-Butane-d8-diamine dihydrochloride into a biological system, researchers can track its conversion into other polyamines like spermidine (B129725) and spermine. This provides critical information on the dynamics of polyamine metabolism, which is often altered in disease states.

Furthermore, the kinetic isotope effect associated with the C-D bond can be exploited to study the mechanisms of enzymes that metabolize putrescine. britannica.com If the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, replacing it with a C-D bond will slow down the reaction. Observing such a change provides strong evidence for the proposed reaction mechanism.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i1D2,2D2,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWCODXIQWIHQN-VHGLFXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745726 | |

| Record name | (~2~H_8_)Butane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284665-22-1 | |

| Record name | (~2~H_8_)Butane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284665-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Aliphatic Diamines

Strategies for Carbon-Deuterium Bond Formation in Alkyl Chains

The formation of carbon-deuterium (C-D) bonds is the foundational step in the synthesis of any deuterated organic molecule. Several reliable strategies have been developed for this purpose, primarily centered around two main approaches: reduction using deuterated reagents and catalytic hydrogen-deuterium (H/D) exchange.

Reduction of functional groups such as esters, nitriles, or amides with powerful deuterated reducing agents is a common method for introducing deuterium (B1214612) at specific positions. For instance, the reduction of a dinitrile like succinonitrile with lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at the carbons adjacent to the nitrogen atoms. nih.govdtic.mil

Catalytic H/D exchange offers a more comprehensive method for deuterating an entire alkyl chain. This process typically involves a heterogeneous catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O). jst.go.jp This method facilitates the exchange of hydrogen atoms for deuterium atoms across the molecule's carbon backbone.

| Method | Description | Typical Reagents/Catalysts |

| Reductive Deuteration | Introduction of deuterium via the reduction of functional groups like nitriles or esters. | Lithium aluminum deuteride (LiAlD₄) |

| Catalytic H/D Exchange | Exchange of C-H bonds for C-D bonds across an alkyl chain. | Pt/C, Pd/C, D₂O |

Catalytic Hydrogen-Deuterium Exchange Processes for Amine Functionalities

When dealing with molecules containing amine functionalities, catalytic H/D exchange requires special consideration. The presence of the amine group can influence the efficiency and regioselectivity of the deuteration process. Studies have shown that for primary aliphatic amines, the α-hydrogens (hydrogens on the carbon atom directly bonded to the nitrogen) are generally the most stable and resistant to exchange when using platinum catalysts. jst.go.jp

To overcome this and achieve perdeuteration (deuteration at all possible positions), a common strategy is to protect the amine functionality. Converting the primary amine into an amide, such as an N-acetyl derivative, can significantly enhance the efficiency of the H/D exchange reaction across the entire alkyl chain under milder conditions using catalysts like Pt/C with D₂O. This approach mitigates the coordinating effect of the free amine group with the catalyst surface, allowing for more complete deuteration.

Multi-step Synthetic Routes for 1,4-Butane-d8-diamine (B569718) Dihydrochloride (B599025)

A robust multi-step synthesis is required to produce 1,4-Butane-d8-diamine dihydrochloride with high isotopic purity. A plausible and effective pathway leverages the advantages of amine protection followed by catalytic exchange.

Step 1: Protection of the Amine Groups The synthesis begins with the non-deuterated starting material, 1,4-diaminobutane (B46682) (putrescine). The two primary amine groups are protected, typically through acetylation with a reagent like acetic anhydride, to form N,N'-diacetyl-1,4-butanediamine.

Step 2: Catalytic Hydrogen-Deuterium Exchange The resulting N,N'-diacetyl-1,4-butanediamine is then subjected to catalytic H/D exchange. This crucial step is performed using a platinum-on-carbon (Pt/C) catalyst in heavy water (D₂O), which serves as the deuterium source. The reaction conditions are optimized to replace all eight hydrogen atoms on the butane (B89635) backbone with deuterium atoms, yielding N,N'-diacetyl-1,4-butane-d8-diamine.

Step 3: Deprotection of the Amine Groups Once the alkyl chain is fully deuterated, the acetyl protecting groups are removed. This is typically achieved by acid or base-catalyzed hydrolysis, which converts the di-amide back into the free diamine, now fully deuterated, resulting in 1,4-Butane-d8-diamine.

Step 4: Formation of the Dihydrochloride Salt Finally, the deuterated diamine is treated with hydrochloric acid (HCl). This reaction protonates both amine groups, forming the stable crystalline salt, 1,4-Butane-d8-diamine dihydrochloride (NH₂(CD₂)₄NH₂ · 2HCl).

| Step | Reaction | Key Reagents | Product |

| 1 | Acetylation (Protection) | 1,4-Diaminobutane, Acetic Anhydride | N,N'-Diacetyl-1,4-butanediamine |

| 2 | H/D Exchange | N,N'-Diacetyl-1,4-butanediamine, Pt/C, D₂O | N,N'-Diacetyl-1,4-butane-d8-diamine |

| 3 | Hydrolysis (Deprotection) | N,N'-Diacetyl-1,4-butane-d8-diamine, Acid/Base | 1,4-Butane-d8-diamine |

| 4 | Salt Formation | 1,4-Butane-d8-diamine, HCl | 1,4-Butane-d8-diamine dihydrochloride |

Advanced Techniques for Isotopic Enrichment and Purity Assessment in Deuterated Synthesis

Ensuring the quality of the final deuterated product is critical. This involves verifying not only the chemical purity but also the isotopic enrichment (the percentage of deuterium incorporation). Two primary analytical techniques are indispensable for this assessment: mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule with high precision, HR-MS can distinguish between molecules containing different numbers of deuterium atoms (isotopologs). The relative abundance of the fully deuterated (d8) species compared to partially deuterated (d1-d7) or non-deuterated (d0) species allows for a precise calculation of the isotopic enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is crucial for confirming the location of the deuterium atoms and assessing the degree of deuteration.

¹H NMR (Proton NMR): In a highly deuterated sample, the proton signals should be significantly diminished or absent. The purity can be assessed by comparing the integral of any residual proton signals to that of a known internal standard. acs.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It confirms the positions of deuterium incorporation within the molecule and can be used quantitatively to determine the degree of deuteration at specific sites. sigmaaldrich.com For highly enriched compounds, deuterium NMR is often more informative than proton NMR due to the weakness of the residual proton signals. sigmaaldrich.com

| Technique | Information Provided | Advantages |

| HR-MS | Isotopic enrichment, distribution of isotopologs. | High sensitivity, rapid analysis, requires very little sample. nih.govresearchgate.net |

| ¹H NMR | Confirms absence of protons, chemical purity. | Provides structural confirmation, can quantify residual protons. researchgate.net |

| ²H NMR | Confirms location and quantity of deuterium atoms. | Directly observes deuterium, useful for highly enriched samples. sigmaaldrich.comrug.nl |

Advanced Spectroscopic Characterization and Vibrational Analysis of 1,4 Butane D8 Diamine Dihydrochloride

Vibrational Spectroscopy for Conformational and Structural Elucidation

Vibrational spectroscopy is a powerful tool for investigating the conformational landscape and structural details of molecules. The substitution of hydrogen with deuterium (B1214612) atoms in 1,4-butane-d8-diamine (B569718) dihydrochloride (B599025) induces significant shifts in vibrational frequencies, providing a clear spectral window to probe specific molecular motions.

Inelastic Neutron Scattering (INS) for Probing Molecular Dynamics and Phonon Modes

Inelastic Neutron Scattering (INS) is particularly well-suited for studying the vibrational and dynamic properties of hydrogenous materials because of the large incoherent scattering cross-section of hydrogen. Conversely, in deuterated compounds, the coherent scattering of deuterium allows for the investigation of collective motions and phonon modes within the crystal lattice. nih.gov INS experiments on deuterated n-alkanes have successfully characterized transverse acoustic modes (TAMs) and other low-frequency vibrations related to the polymer chain. rsc.org

Interactive Table 1: Expected Low-Frequency Vibrational Modes for 1,4-Butane-d8-diamine Dihydrochloride Observable by INS

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Lattice Phonons | < 100 | Collective motions of molecules within the crystal lattice. |

| Methyl Torsion | 100 - 200 | Twisting motion of the terminal -NH2 groups (note: protons on nitrogen remain). |

| Transverse Acoustic Modes (TAMs) | 150 - 250 | Accordion-like motions of the deuterated carbon chain. |

Fourier Transform Infrared (FTIR) Spectroscopy for Deuterium-Specific Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The substitution of hydrogen (¹H) with deuterium (²H) results in a predictable shift of vibrational frequencies to lower wavenumbers due to the increased mass of the deuterium atom. The ratio of the C-H to C-D stretching frequency (νC-H / νC-D) is approximately equal to the square root of the ratio of their reduced masses, which is roughly √2, or ~1.3-1.4. youtube.com

In the FTIR spectrum of 1,4-butane-d8-diamine dihydrochloride, the most prominent changes compared to its non-deuterated counterpart would be the disappearance of C-H stretching bands (typically 2800-3000 cm⁻¹) and the appearance of strong C-D stretching absorptions in the 2050-2250 cm⁻¹ region. nih.gov Similarly, C-D bending and wagging modes would appear at lower frequencies than their C-H counterparts. The N-H stretching modes from the amine hydrochloride groups would remain in their typical region (around 3000-3200 cm⁻¹), but may show subtle shifts due to changes in coupling with the now-deuterated carbon backbone. cdnsciencepub.com

Interactive Table 2: Predicted FTIR Vibrational Frequencies for 1,4-Butane-d8-diamine Dihydrochloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| -NH₂⁺- | N-H Stretch | 3000 - 3200 | Strong, Broad |

| -CD₂- | C-D Asymmetric Stretch | ~2200 | Strong |

| -CD₂- | C-D Symmetric Stretch | ~2100 | Strong |

| -NH₂⁺- | N-H Bend (Scissoring) | 1500 - 1600 | Medium |

| -CD₂- | C-D Bend (Scissoring) | 1000 - 1100 | Medium |

| C-C | C-C Stretch | 800 - 1000 | Weak-Medium |

| C-N | C-N Stretch | 1150 - 1250 | Medium |

Raman Spectroscopy for Analysis of Molecular Symmetries and Low-Energy Vibrations

Raman spectroscopy, which measures the inelastic scattering of light, is an excellent complementary technique to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of the non-polar carbon backbone, which may be weak or absent in the infrared spectrum.

Studies on N-deuterated putrescine dihydrochloride have shown that deuteration of the amino groups leads to the appearance of N-D stretching modes in the 2300–2500 cm⁻¹ range, replacing the N-H stretches. cdnsciencepub.comwikipedia.org For 1,4-butane-d8-diamine dihydrochloride, the C-D stretching vibrations are expected to produce strong signals in the Raman spectrum in the 2050-2250 cm⁻¹ range, a region that is typically free from other fundamental vibrations in biological or non-deuterated organic molecules. nih.gov This "Raman-silent" window allows for clear and unambiguous detection of the deuterated backbone. nih.gov

The C-C stretching modes of the butane (B89635) backbone, which are highly sensitive to the molecule's conformation (e.g., anti vs. gauche), would also be observable. The symmetry of the molecule influences which modes are Raman-active, providing structural information that complements FTIR data.

Interactive Table 3: Key Raman Shifts for 1,4-Butane-d8-diamine Dihydrochloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| -NH₂⁺- | N-H Stretch | 3000 - 3200 | Weak |

| -CD₂- | C-D Stretch | 2050 - 2250 | Strong |

| -CD₂- | C-D Bend/Twist | 900 - 1200 | Medium-Weak |

| C-C | C-C Stretch (trans) | ~880 | Strong |

| C-C | C-C Stretch (gauche) | ~830 | Medium |

| Skeletal | Skeletal Deformation | < 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution and Structural Integrity

NMR spectroscopy is the definitive method for confirming isotopic labeling and assessing the structural integrity of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Deuterium (²H) NMR for Direct Observation of Labeled Positions

Deuterium (²H) NMR directly observes the deuterium nuclei. While it has a similar chemical shift range to proton (¹H) NMR, the resolution is generally lower. magritek.com Its primary utility is to confirm the positions and extent of deuteration. wikipedia.orgmagritek.com For 1,4-butane-d8-diamine dihydrochloride, the ²H NMR spectrum is expected to show two distinct signals corresponding to the two chemically non-equivalent deuterated methylene (B1212753) (-CD₂-) groups: one signal for the deuterons at the C1 and C4 positions (adjacent to the amine groups) and another for the deuterons at the C2 and C3 positions.

The sample for ²H NMR should be dissolved in a standard protonated solvent, as a deuterated solvent would produce an overwhelmingly large signal that would obscure the analyte peaks. blogspot.comillinois.edu The chemical shifts in ²H NMR are essentially identical to their ¹H counterparts. illinois.edu Therefore, based on the ¹H NMR spectrum of 1,4-diaminobutane (B46682) dihydrochloride, the expected chemical shifts can be predicted. chemicalbook.com

Interactive Table 4: Predicted ²H NMR Chemical Shifts for 1,4-Butane-d8-diamine Dihydrochloride

| Position | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1-D₂, C4-D₂ | -CD₂-NH₂⁺- | ~3.1 - 3.3 |

| C2-D₂, C3-D₂ | -CD₂-CD₂- | ~1.8 - 2.0 |

Proton (¹H) NMR for Residual Proton Content Determination

While ²H NMR confirms the presence of deuterium, ¹H NMR is used to determine the isotopic purity by quantifying any residual, non-deuterated sites. In a high-purity sample of 1,4-butane-d8-diamine dihydrochloride, the signals corresponding to the C-H protons of the butane backbone (which would appear at approximately 3.2 ppm and 1.9 ppm) should be virtually absent. chemicalbook.com

The only significant signals expected in the ¹H NMR spectrum would be from the non-deuterated N-H protons of the ammonium (B1175870) groups and any residual protons in the deuterated solvent used for the measurement (e.g., the quintet for residual DMSO-d₅ in DMSO-d₆). magritek.com The integration of any small, residual C-H signals relative to a known internal standard allows for the calculation of the percentage of deuteration, thus confirming the isotopic integrity of the compound.

Carbon-13 (¹³C) NMR in Conjunction with Deuterium Labeling

The introduction of deuterium atoms into 1,4-butanediamine dihydrochloride induces notable effects in its ¹³C NMR spectrum, providing valuable structural information. The primary effects observed are isotopic shifts and spin-spin coupling between carbon-13 and deuterium.

Deuterium labeling is known to cause a small upfield shift (to lower ppm values) for the directly attached carbon atom, known as a one-bond isotope effect. nih.gov This effect diminishes with the number of intervening bonds. Consequently, in the ¹³C NMR spectrum of 1,4-Butane-d8-diamine dihydrochloride, the signals corresponding to the deuterated carbons (C1/C4 and C2/C3) are expected to appear at slightly lower chemical shifts compared to their non-deuterated counterparts.

Furthermore, the spin quantum number of deuterium (I=1) results in spin-spin coupling with the adjacent ¹³C nucleus. This coupling manifests as a splitting of the carbon signal into a multiplet. For a CD₂ group, the ¹³C signal is expected to split into a quintet (a 1:2:3:2:1 pattern), while a CD₃ group would theoretically appear as a septet (a 1:3:6:7:6:3:1 pattern). The magnitude of the one-bond carbon-deuterium coupling constant (¹J_C-D) is related to the corresponding one-bond carbon-proton coupling constant (¹J_C-H).

These characteristic splitting patterns and isotopic shifts provide unambiguous evidence of deuterium incorporation at specific sites within the molecule.

Table 1: Expected ¹³C NMR Data for 1,4-Butane-d8-diamine Dihydrochloride

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C1, C4 | Shifted upfield from non-deuterated analog | Quintet |

| C2, C3 | Shifted upfield from non-deuterated analog | Quintet |

Note: The exact chemical shifts would need to be determined experimentally, but are predicted to be slightly lower than those of the non-deuterated compound.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification

Mass spectrometry is an indispensable technique for confirming the molecular weight and assessing the isotopic purity of deuterated compounds like 1,4-Butane-d8-diamine dihydrochloride.

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the mass-to-charge ratio (m/z) of an ion, which is crucial for verifying the incorporation of deuterium atoms. The mass of deuterium (2.01410178 u) is slightly more than twice the mass of protium (B1232500) (1.00782503 u). This mass difference is readily detectable by HRMS.

The isotopic distribution pattern in the mass spectrum provides a direct measure of the isotopic purity of the sample. For 1,4-Butane-d8-diamine dihydrochloride, the molecular ion peak will be shifted by approximately 8 mass units compared to the unlabeled compound. HRMS can resolve the isotopic fine structure, allowing for the quantification of species with varying numbers of deuterium atoms (isotopologues). acs.org This enables the precise calculation of the percentage of deuterium incorporation.

A combination of quantitative ¹H and ²H NMR can also be utilized to accurately determine the isotopic abundance of deuterated reagents. nih.gov Additionally, electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) offers a rapid and sensitive method for characterizing the isotopic purity of deuterium-labeled compounds with minimal sample consumption. nih.govresearchgate.net

Table 2: Theoretical Isotopic Distribution for Unlabeled and Labeled 1,4-Butanediamine

| Species | Theoretical Monoisotopic Mass (u) |

| C₄H₁₂N₂ | 88.1000 |

| C₄H₄D₈N₂ | 96.1503 |

Note: These values represent the neutral molecule for simplicity. In ESI-MS, the observed species would be the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis in Deuterated Species

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other activation methods, and the resulting product ions are analyzed.

For 1,4-Butane-d8-diamine dihydrochloride, the fragmentation patterns observed in the MS/MS spectrum will be significantly different from its non-deuterated analog. The presence of deuterium atoms at specific positions influences the bond dissociation energies and can lead to alternative fragmentation routes. By comparing the MS/MS spectra of the labeled and unlabeled compounds, the fragmentation mechanisms can be elucidated in detail.

For instance, the loss of neutral fragments containing deuterium will result in product ions with specific m/z values, confirming the location of the deuterium atoms within the precursor ion. This detailed fragmentation analysis is invaluable for the structural characterization of deuterated molecules and for understanding the fundamental principles of ion chemistry. The study of fragmentation pathways in deuterated analogues is a well-established method for gaining insights into mass spectral fragmentation mechanisms.

Computational and Theoretical Investigations of Deuterated Diamine Systems

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the properties of molecular systems. aps.orgimperial.ac.uk In the context of deuterated diamines, DFT calculations are instrumental in determining their equilibrium geometries and vibrational frequencies.

Geometrical Optimization

DFT methods are employed to find the minimum energy structure of a molecule, a process known as geometrical optimization. For 1,4-butanediamine and its deuterated analogues, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. comu.edu.tr Studies on similar diamines, such as 1,3-diaminopropane, have utilized DFT to explore conformational equilibria. uc.pt The optimized parameters, including bond lengths and angles, obtained from DFT calculations can be compared with experimental data, often showing good agreement, though minor discrepancies can arise from the fact that calculations are typically performed for isolated molecules in the gaseous phase while experimental results are often from the solid state. comu.edu.tr

Vibrational Frequencies

A key application of DFT in the study of deuterated compounds is the calculation of vibrational frequencies. researchgate.net The substitution of hydrogen with the heavier deuterium (B1214612) isotope leads to a predictable decrease in the vibrational frequencies of the corresponding bonds. For instance, in N-deuterated polyamines, the N-D stretching modes appear at lower wavenumbers compared to the N-H stretching modes, with the decrease being approximately 1.37 times. core.ac.uk This isotopic shift is a direct consequence of the increased mass of deuterium.

DFT calculations can accurately predict these shifts. For example, studies on N-deuterated putrescine (the non-salt form of 1,4-butanediamine) and its hydrochloride salt have shown that DFT calculations can provide a complete assignment of the N-H, C-H, and N-D stretching modes. core.ac.uk The analysis of the C-H stretching region in the Raman spectra of these compounds reveals that N-deuteration has no significant effect on the wavenumbers of the methylene (B1212753) stretching modes, a finding supported by theoretical results. core.ac.uk

However, standard harmonic vibrational analysis within DFT can sometimes be insufficient, particularly for vibrations involving a double-well potential, such as the inversion of an amino group. nih.gov In such cases, more advanced models that explicitly account for the double-well potential are necessary to achieve good agreement with experimental data. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for N-H and N-D Stretching Modes in Polyamines This interactive table allows for the comparison of vibrational data.

| Compound | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| Putrescine (non-deuterated) | N-H stretch | 3150-3175 | Data not available |

| N-deuterated Putrescine | N-D stretch | 2300-2500 | Data not available |

Data sourced from studies on biogenic polyamines. core.ac.uk

Quantum Mechanical (QM) Studies on Electronic Structure and Bonding in Deuterated Systems

Quantum mechanics provides the fundamental framework for understanding the electronic structure and chemical bonding in molecules. royalsocietypublishing.orgnorthwestern.edu In deuterated systems, while the electronic structure is largely unaffected by isotopic substitution, subtle changes in bonding can be investigated using QM methods.

Electronic Structure and Bonding Analysis

QM calculations, including methods like DFT and ab initio approaches, can be used to analyze the electronic properties of deuterated diamines. comu.edu.trresearchgate.net These methods allow for the calculation of properties such as molecular orbital energies (HOMO-LUMO analysis), molecular electrostatic potential (MEP) maps, and Mulliken charge distributions. comu.edu.tr

For instance, in a study of a geminal diamine, DFT calculations were used to investigate the electronic structure, revealing details about the charge distribution and frontier molecular orbitals. comu.edu.tr While this study was not on a deuterated species, the same principles apply. The replacement of hydrogen with deuterium does not significantly alter the electron density distribution or the nature of the chemical bonds in terms of their electronic character. kaist.ac.kr However, the changes in vibrational modes due to deuteration can have secondary effects on properties that are coupled to nuclear motion.

Research on various amine systems has demonstrated the utility of QM in understanding bonding. For example, studies on meta-xylene-based diamines have used DFT to probe the interplay of electronic effects and steric hindrance. mdpi.com Similarly, investigations into the electronic structure of hydrocarbon radical cations have benefited from DFT studies. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. nih.govuwo.ca

Conformational Landscapes

For flexible molecules like 1,4-butanediamine, multiple conformations are possible due to rotation around single bonds. libretexts.org MD simulations can map out the potential energy surface and identify the most stable conformers. researchgate.net By simulating the motion of the atoms over time, MD can reveal the transitions between different conformations and their relative populations. chemrxiv.org

Solvation Effects

The behavior of molecules can be significantly influenced by their solvent environment. nih.gov MD simulations are particularly well-suited for studying solvation effects by explicitly including solvent molecules in the simulation box. core.ac.uk For deuterated diamines in aqueous solution, MD can model the hydrogen/deuterium bonding interactions between the amine groups and water molecules. cdnsciencepub.com The use of deuterated water (D₂O) as a solvent is common in experimental studies like NMR and Raman spectroscopy to avoid interfering signals from H₂O. nih.govaip.org MD simulations can complement these experiments by providing a detailed picture of the solvent structure around the deuterated diamine and how it influences its conformation and dynamics. nih.gov Studies have shown that for polar molecules like 1,4-diaminobutane (B46682), the solvent can have a significant effect on the molecular charge distribution, leading to a high level of structuring in the liquid. researchgate.net

Theoretical Prediction of Deuterium Kinetic Isotope Effects (KIE) in Model Reactions

The deuterium kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. wikipedia.org It is a powerful tool for elucidating reaction mechanisms. acs.org Theoretical methods can be used to predict KIEs for model reactions involving deuterated diamines.

Principles of KIE

The KIE arises from the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is required to break it. This typically results in a slower reaction rate for the deuterated compound (a "normal" KIE, where kH/kD > 1). researchgate.net

Theoretical Prediction

Theoretical prediction of KIEs can be achieved using transition state theory combined with quantum mechanical calculations of the vibrational frequencies of the reactants and the transition state. mdpi.com By calculating the ZPVEs for both the light (H) and heavy (D) isotopologues, the KIE can be estimated. rsc.org DFT calculations are now routinely used for the accurate prediction of deuterium KIEs. wikipedia.org

For reactions involving diamines, such as the oxidation of putrescine catalyzed by diamine oxidase, experimental studies have determined KIEs. nih.govresearchgate.net Theoretical models can be developed to reproduce these experimental values and provide a deeper understanding of the reaction mechanism, including the nature of the transition state. nih.gov The magnitude of the KIE can help distinguish between different reaction pathways, for example, concerted versus stepwise mechanisms. nih.gov

Modeling Deuteration-Induced Shifts in Spectroscopic Properties

Deuteration causes characteristic shifts in spectroscopic data, most notably in vibrational and nuclear magnetic resonance (NMR) spectra. Theoretical modeling can help to interpret these shifts and extract detailed structural and dynamic information.

Vibrational Spectroscopy

As discussed in section 4.1, the most significant effect of deuteration in vibrational spectra (Infrared and Raman) is the shift of stretching and bending modes involving the substituted hydrogen atoms to lower frequencies. core.ac.uknist.gov Theoretical models, particularly those based on DFT, can accurately calculate these isotopic shifts. researchgate.net For some systems, especially those with complex vibrational modes or anharmonicity, simple harmonic models may not be sufficient, and more sophisticated approaches are needed to match experimental observations accurately. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuteration also leads to observable effects. The replacement of a proton with a deuteron (B1233211) (which has a different magnetic moment and a spin of 1) will cause the proton's signal to disappear from the ¹H NMR spectrum and a new, typically broader, signal to appear in the ²H NMR spectrum. nih.gov Deuteration can also cause small shifts in the chemical shifts of nearby protons, known as isotope shifts. While often small, these shifts can provide valuable structural information. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can be employed to calculate NMR chemical shifts and aid in the interpretation of these isotopic effects. comu.edu.trresearchgate.net

Table 2: Summary of Computational Methods and Their Applications to Deuterated Diamines This interactive table summarizes the computational techniques discussed.

| Computational Method | Application | Key Insights for Deuterated Systems |

| Density Functional Theory (DFT) | Geometrical optimization, vibrational frequency calculation | Predicts stable conformations and the characteristic shifts in vibrational frequencies upon deuteration. comu.edu.trresearchgate.net |

| Quantum Mechanics (QM) | Electronic structure and bonding analysis | Elucidates the electronic properties and subtle changes in bonding due to isotopic substitution. comu.edu.trmdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Explores the dynamic behavior, conformational landscapes, and interactions with solvent molecules. nih.govuwo.ca |

| KIE Prediction | Reaction mechanism elucidation | Theoretically determines the kinetic isotope effect to provide insight into reaction pathways. wikipedia.orgmdpi.com |

| Spectroscopic Modeling | Interpretation of vibrational and NMR spectra | Simulates deuteration-induced shifts, aiding in the analysis of experimental spectroscopic data. comu.edu.trnih.gov |

Applications in Mechanistic and Analytical Research

Elucidating Reaction Mechanisms Through Isotopic Exchange Experiments

Isotopic labeling is a powerful technique for unraveling the intricate steps of chemical reactions. By substituting hydrogen with deuterium (B1214612) in a reactant like 1,4-butane-diamine, researchers can track the movement and transformation of the molecule through a reaction pathway. In hydrogen/deuterium (H/D) exchange experiments, the transfer of isotopes between molecules or between a molecule and a solvent can be monitored, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

For instance, nanocatalyzed hydrogen isotope exchange (HIE) reactions can be monitored by NMR to determine which chemical groups are coordinating to the surface of a nanoparticle catalyst. acs.org The presence of 1,4-Butane-d8-diamine (B569718) 2HCl allows scientists to distinguish the labeled starting material from its non-labeled counterparts and reaction products. Observing where and how the deuterium atoms are exchanged provides direct evidence for bond-breaking and bond-forming events, helping to confirm or refute proposed reaction mechanisms. This approach is crucial in fields such as catalysis, enzymology, and synthetic organic chemistry for understanding the fundamental principles that govern chemical transformations.

Role as an Internal Standard in Quantitative Analytical Methodologies

One of the most widespread applications of 1,4-Butane-d8-diamine 2HCl is its use as an internal standard in quantitative analysis, particularly in chromatography-mass spectrometry techniques. An ideal internal standard co-elutes with the analyte of interest but is distinguishable by its mass, a role perfectly filled by stable isotope-labeled compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for detecting and quantifying molecules in complex mixtures like food and biological samples. sciex.comfda.govmdpi.com The quantification of biogenic amines, such as putrescine, is important for food safety and quality monitoring, as high levels can indicate spoilage or pose health risks. mdpi.com

In these methods, a known amount of 1,4-Butane-d8-diamine 2HCl is added to a sample before preparation and analysis. Because the deuterated standard has nearly identical chemical and physical properties to the natural (protiated) putrescine, it experiences the same losses during sample extraction, cleanup, and ionization. By comparing the mass spectrometer's signal intensity of the analyte (e.g., putrescine) to that of the internal standard (1,4-Butane-d8-diamine), analysts can accurately calculate the initial concentration of the analyte, correcting for any variability in the procedure. Stable isotope dilution assays using multiple isotopically labeled amines, including deuterated putrescine, have been developed for the simultaneous quantification of numerous biogenic amines in a single LC-MS/MS run. researchgate.net These methods have been successfully applied to various food matrices, including meat, cheese, wine, and fermented products. mdpi.comresearchgate.net

Table 1: Application of Deuterated Standards in LC-MS/MS for Biogenic Amine Analysis

| Target Analyte | Internal Standard | Matrix | Key Finding |

| Putrescine, Cadaverine, Histamine, Tyramine, Spermidine (B129725), Spermine | Deuterated Isotopologues | Meat Products | Developed a rapid and robust LC-MS/MS method without derivatization, enabling efficient monitoring for food safety. mdpi.com |

| 12 Biogenic Amines and 2 Polyamines | 10 Isotopically Labeled Biogenic Amines | Salami, Fermented Cabbage, Cheese, Wine | A stable isotope dilution assay was developed to quantify 14 compounds simultaneously, identifying high concentrations of putrescine in salami and fermented cabbage. researchgate.net |

| Histamine, Cadaverine, Putrescine, Tyramine, Phenylethylamine, Tryptamine | Not explicitly stated, but method is for biogenic amines | Canned Tuna | An efficient LC-MS/MS method was developed without a derivatization step, achieving a target limit of quantification of 0.5 ppm for all six amines. fda.gov |

| 9 Biogenic Amines | Not explicitly stated, but method is for biogenic amines | Human Plasma | A validated LC-MS/MS method was developed to analyze multiple biogenic amines in a single run from a small (250 µl) plasma volume. |

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on accurate quantification to understand physiological and pathological states. 1,4-Butane-d8-diamine 2HCl serves as a crucial reference standard in these studies for the quantification of putrescine, a key metabolite in the polyamine pathway. The use of a deuterated standard improves the precision and accuracy of measurements, which is essential for detecting subtle metabolic changes associated with disease or in response to treatment. This precision allows researchers to build more reliable metabolic models and identify potential biomarkers for various conditions.

Investigations into Isotopic Perturbations on Chemical Reactivity and Catalysis

The substitution of hydrogen with deuterium can subtly influence the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). Because deuterium is heavier than hydrogen, the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

By synthesizing molecules with deuterium at specific positions, such as in 1,4-Butane-d8-diamine, chemists can measure the KIE to determine if a particular C-H bond is broken in the rate-determining step of a reaction. This provides powerful insight into reaction mechanisms. For example, if the deuteration of the butane (B89635) chain significantly slows down a reaction involving the diamine, it suggests that a C-H bond on that chain is being cleaved in the critical step. This technique is widely used to study enzymatic reactions and catalytic processes, helping to design more efficient catalysts and enzyme inhibitors. ingenza.com

Utilization in Neutron Scattering and Reflectometry for Polymer and Material Science Research

Neutron scattering and reflectometry are powerful non-destructive techniques for probing the structure and dynamics of materials at the molecular level. wikipedia.orgfrontiersin.org These methods rely on the interaction of neutrons with atomic nuclei. Hydrogen and deuterium scatter neutrons very differently, providing a unique tool for creating contrast in materials. mdpi.com

In polymer science, researchers often blend deuterated and non-deuterated (protiated) polymers. By using 1,4-Butane-d8-diamine 2HCl as a monomer or a modifying agent to create deuterated polymers (e.g., polyamides or polyurethanes), scientists can make specific parts of a complex polymer system "visible" to neutrons. Neutron reflectometry, for instance, is used to study the structure of thin polymer films and interfaces. wikipedia.orgnih.gov By selectively deuterating one layer in a multilayer film, the thickness, roughness, and interpenetration of the layers can be precisely determined. nih.gov This information is vital for developing advanced materials with tailored properties for applications in coatings, electronics, and biomedical devices.

Table 2: Neutron Scattering Techniques and the Role of Deuteration

| Technique | Principle | Role of Deuteration (e.g., using 1,4-Butane-d8-diamine) | Information Gained |

| Small-Angle Neutron Scattering (SANS) | Measures the scattering of neutrons at small angles to probe structures on the nanometer to micrometer scale. | Creates scattering contrast between different polymer chains or between a polymer and a solvent. | Conformation of polymer chains, size and shape of nanoparticles in a composite, and phase separation behavior. frontiersin.org |

| Neutron Reflectometry | Measures the reflection of a neutron beam from a flat surface to probe the structure perpendicular to the surface. | Selectively labels specific layers in a thin film, making them "visible" against other layers or the substrate. | Thickness, density, and roughness of thin films and buried interfaces. wikipedia.orgnih.gov |

| Quasi-Elastic Neutron Scattering (QENS) | Measures very small energy changes in scattered neutrons to study atomic and molecular motions. | Highlights the motion of specific (protiated) parts of a molecule against a static (deuterated) background. | Dynamics of polymer chains, such as diffusion and segmental relaxation, especially in confined environments. frontiersin.org |

Research Applications in Polyamine Metabolism Pathways

Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules involved in numerous fundamental cellular processes such as cell growth, differentiation, and apoptosis. nih.gov Dysregulation of polyamine metabolism is frequently observed in diseases like cancer, making this pathway a significant target for therapeutic intervention. nih.govnih.gov

1,4-Butane-d8-diamine 2HCl, as a stable isotope-labeled form of putrescine, is an indispensable tracer for studying the dynamics of polyamine metabolism. Researchers can introduce the labeled compound to cells or organisms and track its conversion into spermidine and spermine using mass spectrometry. This allows for the precise measurement of the flux through the biosynthetic pathway under different conditions. These studies can reveal how the pathway is altered in disease and how it responds to potential drugs that target key enzymes like ornithine decarboxylase. This metabolic flux analysis provides critical information for understanding disease progression and for the development of novel therapeutic strategies. nih.gov

Emerging Research Frontiers and Future Directions in Deuterated Diamine Chemistry

Development of Green Chemistry Approaches for Deuterium (B1214612) Labeling

The increasing demand for deuterated compounds has spurred the development of more sustainable and environmentally friendly labeling methods, moving away from traditional approaches that often rely on harsh reagents or expensive starting materials. Green chemistry principles are being integrated into deuterium labeling to improve efficiency, reduce waste, and enhance safety.

A significant advancement is the use of heavy water (D₂O) as a readily available and benign deuterium source. nih.govresearchgate.net Catalytic systems, such as palladium on carbon combined with aluminum (Pd/C-Al), can facilitate hydrogen-deuterium (H-D) exchange reactions where D₂ gas is generated in situ from the reaction between aluminum and D₂O. nih.govresearchgate.net This method is noted for its high selectivity, efficiency, and operational simplicity, making it a safer and more sustainable alternative to many existing procedures. nih.govresearchgate.net

Other innovative green approaches include:

Photochemical Deuteration : This method utilizes light to promote deuterium incorporation, often under mild reaction conditions. rsc.org Visible-light-induced deuteration is particularly promising for the late-stage modification of complex molecules. rsc.org

Flow Chemistry : Performing H-D exchange reactions under continuous flow conditions can offer superior control over reaction parameters like temperature and time, leading to improved yields and selectivity. x-chemrx.com For instance, Raney nickel has demonstrated excellent deuterium incorporation for nitrogen-containing heterocycles in a flow system. x-chemrx.com

Electrochemical Methods : The development of techniques like film-electrochemical EPR spectroscopy allows for real-time monitoring of redox-driven reactions, which can provide mechanistic insights for designing more efficient electrocatalytic deuteration processes. bath.ac.uk

These green methodologies are crucial for making the synthesis of compounds like 1,4-Butane-d8-diamine (B569718) 2HCl more cost-effective and environmentally responsible. x-chemrx.com

Table 1: Comparison of Deuterium Labeling Approaches

| Feature | Traditional Methods (e.g., LiAlD₄) | Green Chemistry Methods (e.g., Pd/C-Al-D₂O) |

|---|---|---|

| Deuterium Source | Deuterated reagents (often expensive) | Heavy water (D₂O) |

| Byproducts | Often stoichiometric and hazardous | Minimal and often benign |

| Reaction Conditions | Can be harsh (extreme temperatures/pressures) | Generally milder |

| Safety | May involve pyrophoric or highly reactive reagents | Improved safety profile |

| Atom Economy | Can be lower | Higher, especially with catalytic exchange |

Exploration of Deuterated Diamines in Supramolecular Assemblies and Self-Assembled Materials

Deuterated diamines are valuable probes in supramolecular chemistry, a field focused on the non-covalent interactions that govern the formation of large, well-ordered structures. The subtle differences between hydrogen and deuterium can have a measurable impact on the stability and conformation of these assemblies, providing insights that are otherwise difficult to obtain. nih.gov

The introduction of deuterium labels allows researchers to sensitively probe solvophobic effects and other weak interactions that drive self-assembly. nih.gov For example, studies on deuterated benzene-1,3,5-tricarboxamides have shown that isotopic labeling can reveal subtle changes in the stability of different conformers within a supramolecular polymer, on the order of just a few joules per mole. nih.gov

Diamines, including the non-deuterated backbone of 1,4-Butane-d8-diamine 2HCl (putrescine), are effective building blocks in self-assembled systems. They can act as linkers or pre-layers to immobilize other molecules, such as fullerenes (C₆₀), onto surfaces to create functional materials. kaist.ac.kr Furthermore, they can serve as counterions that influence the self-assembly of amino acid-based surfactants into micelles. mdpi.com

Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry has emerged as a powerful technique to study the dynamics of supramolecular polymers in water. nih.gov By monitoring the rate at which labile protons within the assembly exchange with deuterium from the solvent, researchers can gain information about the stability of the structure and the mechanisms of monomer exchange. nih.gov

Table 2: Role of Deuterated Diamines in Supramolecular Science

| Application Area | Function of Deuteration | Example System |

|---|---|---|

| Conformational Analysis | Probing subtle energetic differences between conformers | Stereoselectively deuterated benzene-1,3,5-tricarboxamides |

| Dynamic Behavior Studies | Monitoring molecular exchange and assembly stability via HDX | Supramolecular polymers in water |

| Self-Assembled Monolayers | Characterizing the structure and ordering of terminal groups | Monolayers with deuterated aliphatic anchors |

| Material Fabrication | Serving as deuterated linkers or counterions to tune properties | Diamine pre-layers for C₆₀ immobilization |

Advanced Spectroscopic Techniques for Real-Time Monitoring of Deuterium Exchange

The ability to monitor H-D exchange in real time is critical for understanding reaction kinetics, protein dynamics, and material stability. Several advanced spectroscopic techniques are particularly well-suited for this purpose, each offering distinct advantages.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for monitoring deuteration. Since ¹H and ²H nuclei have vastly different magnetic properties, ¹H NMR can be used to observe the disappearance of a proton signal as it is replaced by a deuteron (B1233211), which is silent in the ¹H spectrum. wikipedia.orgresearchgate.net This allows for site-specific determination of deuterium incorporation. wikipedia.org NMR-detected H-D exchange is a powerful method for quantifying the stability of proteins under various conditions. doaj.orgunc.edu

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides another avenue for real-time monitoring. The significant mass difference between hydrogen and deuterium leads to a large shift in the vibrational frequencies of bonds like O-H vs. O-D or C-H vs. C-D. researchgate.net Techniques such as attenuated total reflectance (ATR)-FTIR can monitor the progressive exchange in liquids and vapors over time. researchgate.net Recent developments, like quantum cascade laser (QCL) based infrared microscopy, enable dynamic chemical imaging in real time, which is valuable for studying processes in microfluidic systems. azom.com

Table 3: Spectroscopic Techniques for Monitoring Deuterium Exchange

| Technique | Principle of Detection | Key Advantages | Common Applications |

|---|---|---|---|

| NMR Spectroscopy | Different magnetic properties of ¹H and ²H nuclei | Provides site-specific information; quantitative | Reaction monitoring, protein stability analysis |

| Mass Spectrometry | Mass difference between H (1 Da) and D (2 Da) | High sensitivity; resolves isotopologue distribution | Quantifying overall deuteration, protein dynamics (HDX-MS) |

| Infrared (IR) & Raman Spectroscopy | Shift in bond vibrational frequency upon isotopic substitution | Real-time monitoring; non-invasive | Studying exchange kinetics, chemical imaging |

Synergistic Integration of Computational and Experimental Data for Complex Deuterated Systems

The complexity of molecular systems often requires a combination of experimental analysis and computational modeling for a complete understanding. The integration of these two approaches is a powerful strategy for accelerating the discovery of new materials and gaining deeper mechanistic insights into the behavior of deuterated compounds.

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT), can provide atomic-level details that are often inaccessible through experiments alone. For instance, computational studies have been used to elucidate how deuteration alters hydrogen bonding interactions within a biological receptor, thereby explaining an experimentally observed increase in binding affinity. nih.gov Similarly, computational analysis can confirm the role of specific molecular structures, such as the chiral pockets of ligands, in controlling the outcomes of asymmetric chemical reactions. acs.org

This synergy works in both directions:

Computation Guiding Experiments : Theoretical models can predict the properties of novel deuterated materials before they are synthesized, helping researchers to focus their experimental efforts on the most promising candidates. ornl.govnih.gov

Experiments Validating Computation : Experimental data are crucial for validating and refining computational models. nih.gov For example, the conformer ratios observed in the ROA spectra of deuterated sugars can be accurately reproduced by simulations only when the correct ratios are used, thereby validating the computational model. rsc.org

This integrated workflow, where computational predictions are tested experimentally and the results are fed back to improve the models, creates an accelerated discovery loop. nih.gov This approach is essential for tackling the complexity of systems involving deuterated diamines, from predicting their influence on supramolecular structures to understanding their role in complex catalytic cycles. nih.govnih.gov

Table 4: Synergy of Computational and Experimental Methods

| Role of Computational Methods | Role of Experimental Methods | Combined Outcome |

|---|---|---|

| Predict material properties and reaction outcomes | Synthesize materials and measure properties | Accelerated discovery of materials with desired functions |

| Provide atomic-level detail of interactions | Validate and refine computational models | Deeper and more accurate understanding of molecular systems |

| Elucidate reaction mechanisms and transition states | Confirm predicted mechanisms via kinetic and spectroscopic data | Design of more efficient and selective chemical reactions |

| Interpret complex spectroscopic data | Provide raw spectral data for analysis | Accurate structural and conformational analysis |

Q & A

Basic Questions

Q. What are the key methodologies for synthesizing and characterizing 1,4-Butane-d8-diamine 2HCl?

- Synthesis : Deuteration is typically achieved via catalytic exchange reactions using deuterated solvents (e.g., D₂O) or hydrogen-deuterium exchange catalysts. Post-synthesis, the compound is purified via recrystallization or column chromatography to remove non-deuterated byproducts.

- Characterization :

- NMR Spectroscopy : ¹H NMR confirms deuteration levels by observing reduced proton signals in CD₂/CD₃ groups. ²H NMR or DEPT-Q experiments further validate isotopic substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 169.12 (C₄D₈N₂·2HCl) and quantifies isotopic purity (>98% deuterium incorporation) .

- Elemental Analysis : Matches theoretical values for C, N, and Cl content to confirm stoichiometry .

Q. How should 1,4-Butane-d8-diamine 2HCl be stored to ensure stability in research settings?

- Store at -20°C in airtight, light-resistant containers under an inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation and HCl dissociation. Short-term storage (6–12 weeks) at -4°C is acceptable for frequent use .

Q. What analytical techniques are recommended for assessing the purity of 1,4-Butane-d8-diamine 2HCl?

- HPLC : Reverse-phase chromatography with UV detection at 210 nm (amine absorption) to quantify organic impurities.

- NMR Integration : Compare peak areas of residual protons (e.g., NH₂ groups) against deuterated regions to estimate isotopic purity .

- Ion Chromatography : Quantify free chloride ions to confirm HCl stoichiometry .

Advanced Research Questions

Q. How can isotopic interference be mitigated in kinetic studies involving 1,4-Butane-d8-diamine 2HCl?

- Isotope Effects : Deuteration may alter reaction rates (kinetic isotope effects, KIEs). Design control experiments using non-deuterated analogs (e.g., 1,4-butanediamine 2HCl) to isolate isotopic impacts.

- Computational Modeling : Use density functional theory (DFT) to predict KIEs in reaction mechanisms. Compare simulated energy barriers with experimental data .

- Data Normalization : Apply correction factors derived from control experiments to adjust rate constants .

Q. How can researchers resolve spectral overlap challenges in NMR studies of deuterated diamine derivatives?

- 2D NMR Techniques : HSQC or HMBC correlations differentiate NH₂/ND₂ signals from solvent or matrix interference.

- Dynamic NMR : Variable-temperature experiments reveal exchange broadening in NH₂ groups, aiding signal assignment .

Q. What strategies address contradictions in deuterium tracing studies using 1,4-Butane-d8-diamine 2HCl?

- Replication : Repeat experiments under varying conditions (pH, temperature) to confirm reproducibility.

- Cross-Validation : Combine NMR, MS, and isotopic labeling with ¹³C/¹⁵N to track deuterium incorporation pathways .

- Error Analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainties in isotopic purity measurements .

Q. How can computational models enhance the design of experiments with deuterated diamines?

- Molecular Dynamics (MD) Simulations : Predict solvation effects and deuterium’s impact on hydrogen bonding in aqueous/organic matrices.

- Isotopic Substitution Models : Software like Gaussian or ORCA calculates vibrational frequencies and isotopic shifts for spectral assignments .

Comparative Table: Key Characterization Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.